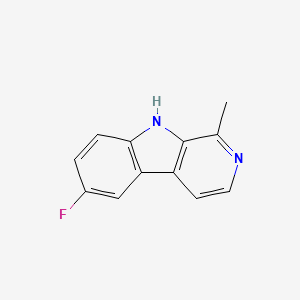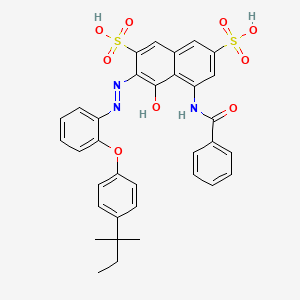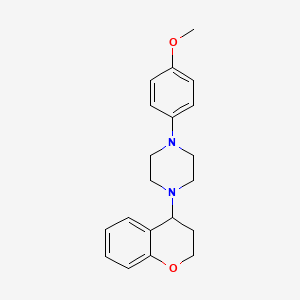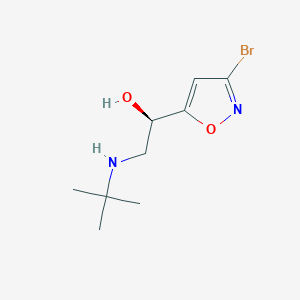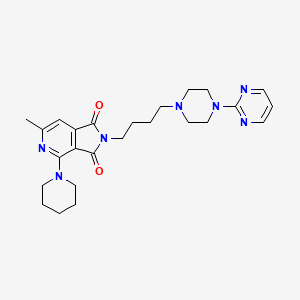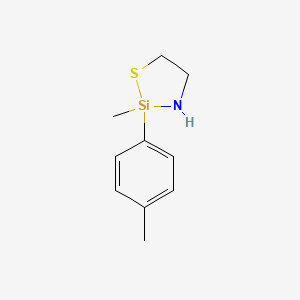
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group, an amino group, a chloro group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- typically involves multiple steps. One common route starts with the preparation of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding sulfonyl chloride. This intermediate is reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-ethyl-
- Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-propyl-
Uniqueness
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
97629-97-5 |
|---|---|
Formule moléculaire |
C12H18ClN3O3S |
Poids moléculaire |
319.81 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-4-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C12H18ClN3O3S/c1-15-3-5-16(6-4-15)20(17,18)12-7-9(13)10(14)8-11(12)19-2/h7-8H,3-6,14H2,1-2H3 |
Clé InChI |
YLZSRIRHRUXJFZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


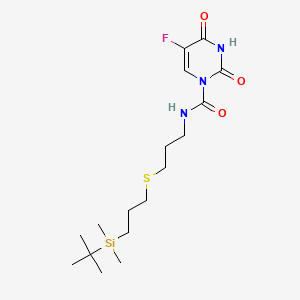

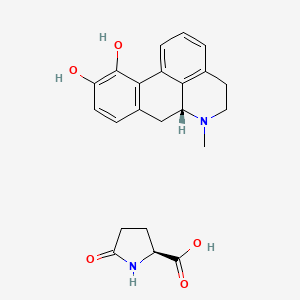
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
